Cas no 1309963-10-7 (2-Bromo-4-isopropyl-6-nitroaniline)

2-Bromo-4-isopropyl-6-nitroaniline is a halogenated nitroaniline derivative with a molecular formula of C9H11BrN2O2. This compound features a bromo substituent at the 2-position, an isopropyl group at the 4-position, and a nitro group at the 6-position, contributing to its distinct reactivity and structural properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty dyes. The presence of both electron-withdrawing (nitro) and electron-donating (isopropyl) groups enhances its utility in regioselective reactions. Its well-defined structure and stability under controlled conditions make it suitable for applications requiring precise functionalization of aromatic systems. Proper handling and storage are recommended due to its potential sensitivity to light and heat.
2-Bromo-4-isopropyl-6-nitroaniline structure
1309963-10-7 structure
Product Name:2-Bromo-4-isopropyl-6-nitroaniline
CAS No:1309963-10-7
MF:C9H11BrN2O2
MW:259.099841356277
CID:1004827
PubChem ID:56604779
Update Time:2025-11-01

2-Bromo-4-isopropyl-6-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-isopropyl-6-nitroaniline
    • 2-bromo-6-nitro-4-propan-2-ylaniline
    • AKOS024261006
    • SB32765
    • 1309963-10-7
    • F84591
    • 2-Bromo-4-isopropyl-6-nitro-phenylamine
    • 2-Bromo-6-nitro-4-(propan-2-yl)aniline
    • FS-6267
    • DB-260835
    • Benzenamine, 2-bromo-4-(1-methylethyl)-6-nitro-
    • DTXSID60717844
    • MDL: MFCD20233424
    • Inchi: 1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3
    • InChI Key: RWWIASQSAKBECE-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(C)C)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 258.00039g/mol
  • Monoisotopic Mass: 258.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 71.8Ų

2-Bromo-4-isopropyl-6-nitroaniline Pricemore >>

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Additional information on 2-Bromo-4-isopropyl-6-nitroaniline

Introduction to 2-Bromo-4-isopropyl-6-nitroaniline (CAS No. 1309963-10-7)

2-Bromo-4-isopropyl-6-nitroaniline, with the CAS number 1309963-10-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom, an isopropyl group, and a nitro group attached to an aniline backbone. These functional groups contribute to its diverse reactivity and potential applications in various scientific and industrial processes.

The molecular formula of 2-Bromo-4-isopropyl-6-nitroaniline is C10H12BrN2O2, and its molecular weight is approximately 258.11 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nitration, bromination, and substitution reactions. The precise control of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity of the final product.

In recent years, 2-Bromo-4-isopropyl-6-nitroaniline has been extensively studied for its potential applications in the development of novel pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of anti-inflammatory drugs. Studies have shown that compounds derived from 2-Bromo-4-isopropyl-6-nitroaniline exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory disorders.

Beyond pharmaceutical applications, 2-Bromo-4-isopropyl-6-nitroaniline has also found utility in the field of materials science. Its unique electronic properties make it a valuable precursor for the synthesis of conductive polymers and other advanced materials. Research in this area has focused on developing new methods to incorporate 2-Bromo-4-isopropyl-6-nitroaniline into polymer chains, thereby enhancing their electrical conductivity and mechanical strength.

The environmental impact of 2-Bromo-4-isopropyl-6-nitroaniline is another important consideration. Recent studies have investigated its biodegradability and potential effects on aquatic ecosystems. While initial findings suggest that the compound is relatively stable under environmental conditions, ongoing research aims to develop more sustainable synthesis methods that minimize its ecological footprint.

In the context of chemical safety, it is essential to handle 2-Bromo-4-isopropyl-6-nitroaniline with appropriate precautions. The compound should be stored in a cool, dry place away from incompatible substances such as strong oxidizers or reducing agents. Personal protective equipment (PPE) should be worn during handling to prevent skin contact or inhalation of vapors.

The future prospects for 2-Bromo-4-isopropyl-6-nitroaniline are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical properties and potential benefits in various industries. As scientists and engineers continue to innovate, it is likely that 2-Bromo-4-isopropyl-6-nitroaniline will play an increasingly important role in advancing the frontiers of chemistry and materials science.

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